molecular formula C21H31N3O B294892 3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide

3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Katalognummer B294892
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: NNEUZEKZBBBZPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized in various ways, and its mechanism of action and physiological effects have been investigated. In

Wirkmechanismus

The mechanism of action of 3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes play a role in inflammation and tumor growth, and inhibition of these enzymes may lead to therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide has anti-inflammatory effects. This compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory and antitumor properties, making it a promising candidate for drug development. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action and identify other enzymes that it may inhibit. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in vivo.
Conclusion:
In conclusion, 3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized in various ways, and its mechanism of action and physiological effects have been investigated. While there are limitations to using this compound in lab experiments, its potential therapeutic benefits make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action and identify other potential therapeutic applications.

Synthesemethoden

3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide can be synthesized in various ways. One of the most common methods is the reaction of 3,5-di-tert-butylbenzoyl chloride with 3-(1H-imidazol-1-yl)propylamine in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide.

Wissenschaftliche Forschungsanwendungen

3,5-di-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antifungal properties. This compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Molekularformel

C21H31N3O

Molekulargewicht

341.5 g/mol

IUPAC-Name

3,5-ditert-butyl-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C21H31N3O/c1-20(2,3)17-12-16(13-18(14-17)21(4,5)6)19(25)23-8-7-10-24-11-9-22-15-24/h9,11-15H,7-8,10H2,1-6H3,(H,23,25)

InChI-Schlüssel

NNEUZEKZBBBZPG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCCCN2C=CN=C2)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NCCCN2C=CN=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.